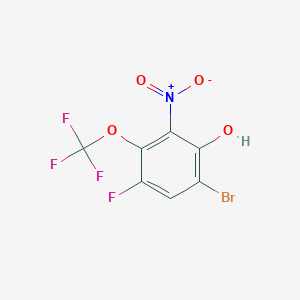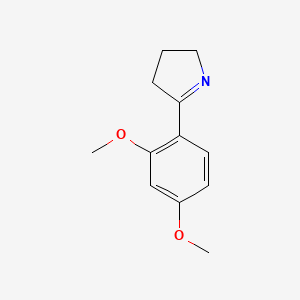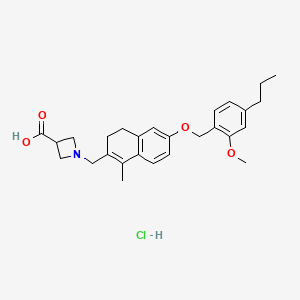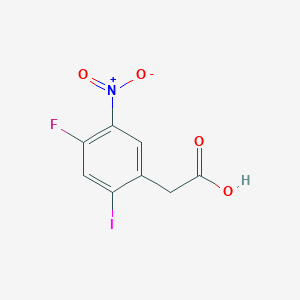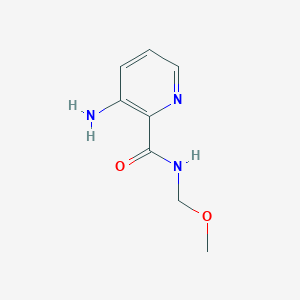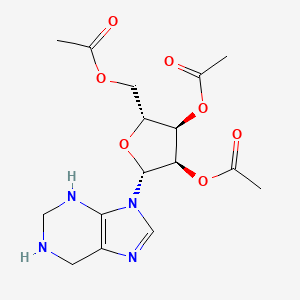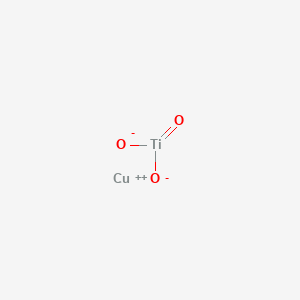
Copper(II)titanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II)titanate, also known as copper titanate, is an inorganic compound with the chemical formula CuTiO3. This compound is known for its unique set of physical and chemical properties, which make it a subject of interest in various scientific and industrial applications. This compound belongs to a family of oxides and possesses an intricate, quasi-layered structure that results in significant consequences for its behavior in various applications .
準備方法
Synthetic Routes and Reaction Conditions
Copper(II)titanate can be synthesized using various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The most common method involves the solid-state reaction of copper oxide (CuO) and titanium dioxide (TiO2) at high temperatures. The reaction typically occurs at temperatures between 800°C and 1000°C:
CuO+TiO2→CuTiO3
In the sol-gel process, metal alkoxides or metal chlorides are used as precursors. These undergo hydrolysis and polycondensation reactions to form a gel, which is then calcined to produce this compound. The hydrothermal synthesis method involves reacting copper and titanium precursors in an aqueous solution at elevated temperatures and pressures, resulting in the formation of this compound crystals .
Industrial Production Methods
Industrial production of this compound typically involves the solid-state reaction method due to its simplicity and cost-effectiveness. The process involves mixing copper oxide and titanium dioxide powders, followed by calcination at high temperatures to form the desired compound. This method allows for large-scale production and is widely used in the industry .
化学反応の分析
Types of Reactions
Copper(II)titanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of copper and titanium ions.
Common Reagents and Conditions
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur with reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of copper or titanium ions with other metal ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions can yield lower oxidation state products. Substitution reactions result in the formation of doped this compound compounds with modified properties .
科学的研究の応用
Copper(II)titanate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: this compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, this compound is studied for its potential use in drug delivery systems and as a component in biosensors.
Medicine: this compound is being explored for its potential use in medical devices and implants.
Industry: In the industrial sector, this compound is used in the production of ceramics, electronic components, and coatings.
作用機序
The mechanism of action of copper(II)titanate is primarily related to its unique structure and the presence of copper and titanium ions. The compound’s quasi-layered structure allows for efficient electron transfer and interaction with other molecules. In catalytic applications, this compound facilitates redox reactions by providing active sites for electron transfer. In biological applications, the compound’s ability to interact with biological molecules enables its use in drug delivery and biosensing .
類似化合物との比較
Copper(II)titanate can be compared with other similar compounds, such as calcium copper titanate (CaCu3Ti4O12) and barium titanate (BaTiO3). These compounds share some similarities in their structure and properties but also have distinct differences:
Calcium Copper Titanate (CaCu3Ti4O12): This compound has a similar perovskite structure and is known for its high dielectric constant.
Barium Titanate (BaTiO3): Barium titanate is another perovskite oxide with a high dielectric constant and ferroelectric properties. It is widely used in capacitors and other electronic components.
These comparisons highlight the unique properties of this compound and its potential for various applications.
特性
分子式 |
CuO3Ti |
|---|---|
分子量 |
159.41 g/mol |
IUPAC名 |
copper;dioxido(oxo)titanium |
InChI |
InChI=1S/Cu.3O.Ti/q+2;;2*-1; |
InChIキー |
SJHFEDLCGQLKAM-UHFFFAOYSA-N |
正規SMILES |
[O-][Ti](=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


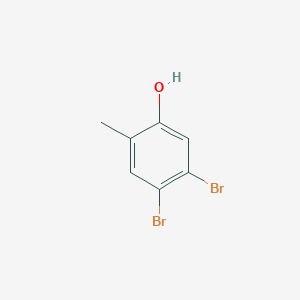
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
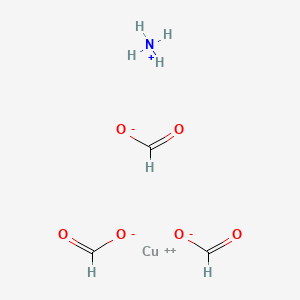
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)
![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
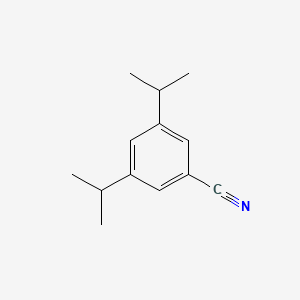
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
